(6Z)-5-imino-6-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-5-Imino-6-[(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}phenyl)methylidene]-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-imino-6-[(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}phenyl)methylidene]-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the thiadiazolo ring, followed by the introduction of the imino group and the complex phenyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-Imino-6-[(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}phenyl)methylidene]-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the imino group or other functional groups present in the molecule.
Substitution: The phenyl rings and other substituents can undergo substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(6Z)-5-Imino-6-[(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}phenyl)methylidene]-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (6Z)-5-imino-6-[(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}phenyl)methylidene]-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Heparinoids: Compounds similar to heparin, found in marine organisms, with anticoagulant properties.
Uniqueness
(6Z)-5-Imino-6-[(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}phenyl)methylidene]-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C28H32N4O4S |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[3-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C28H32N4O4S/c1-6-7-25-31-32-26(29)21(27(33)30-28(32)37-25)15-19-9-11-22(24(16-19)34-5)35-12-13-36-23-14-18(4)8-10-20(23)17(2)3/h8-11,14-17,29H,6-7,12-13H2,1-5H3/b21-15-,29-26? |
InChI Key |
UIXSXDXXOTYBSF-QYCAXFPOSA-N |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=C(C=CC(=C4)C)C(C)C)OC)/C(=O)N=C2S1 |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=C(C=CC(=C4)C)C(C)C)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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